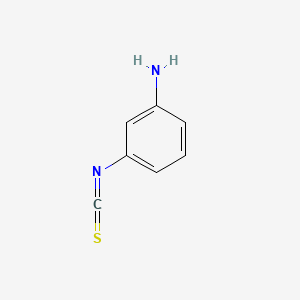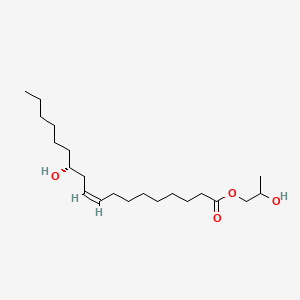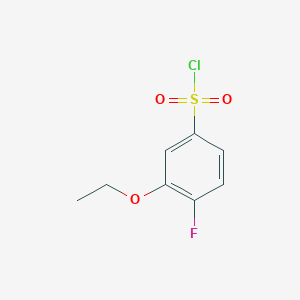
Hemopressin(rat) (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hemopressin (rat) (TFA) is a nonapeptide derived from the α1-chain of hemoglobin. It was first isolated from rat brain homogenates. This compound acts as an orally active, selective, and inverse agonist of the CB1 cannabinoid receptors. Hemopressin (rat) (TFA) demonstrates antinociceptive effects in models of inflammatory pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hemopressin (rat) (TFA) is synthesized using classical solution phase fragment condensation. This method involves the assembly of peptide fragments in solution, which are then purified and elaborated to the desired target peptide. The protecting groups used in this synthesis are orthogonal, allowing for efficient peptide assembly .
Industrial Production Methods: Industrial production of Hemopressin (rat) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the rapid and efficient production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
Análisis De Reacciones Químicas
Types of Reactions: Hemopressin (rat) (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .
Aplicaciones Científicas De Investigación
Hemopressin (rat) (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating cannabinoid receptors and its effects on pain pathways.
Medicine: Explored for its potential therapeutic applications in pain management and inflammation.
Industry: Utilized in the development of novel cannabinoid drugs and as a tool for studying receptor-ligand interactions .
Mecanismo De Acción
Hemopressin (rat) (TFA) exerts its effects by acting as an inverse agonist at the CB1 cannabinoid receptors. This means that it binds to the receptor and induces a response opposite to that of an agonist. The compound inhibits agonist-induced receptor internalization and modulates the activity of appetite pathways in the brain. It also interacts with both peripheral and central pain pathways, providing antinociceptive effects .
Comparación Con Compuestos Similares
Hemopressin (human, mouse) acetate: Similar in structure but derived from human and mouse hemoglobin.
RVD-Hemopressin (rat): An extended form of hemopressin with additional amino acids at the N-terminus.
VD-Hemopressin (rat): Another extended form of hemopressin with different additional amino acids
Uniqueness: Hemopressin (rat) (TFA) is unique due to its specific sequence derived from the α1-chain of rat hemoglobin and its selective inverse agonist activity at the CB1 cannabinoid receptors. This makes it a valuable tool for studying cannabinoid receptor modulation and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C55H78F3N13O14 |
|---|---|
Peso molecular |
1202.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C53H77N13O12.C2HF3O2/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35;3-2(4,5)1(6)7/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,44-;/m0./s1 |
Clave InChI |
FXBODCREWDDYNR-DFZCIRLNSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)

![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)



![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)


![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)


